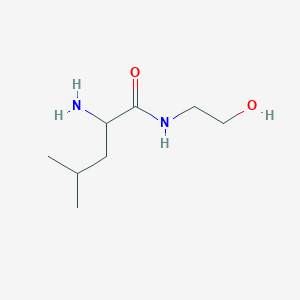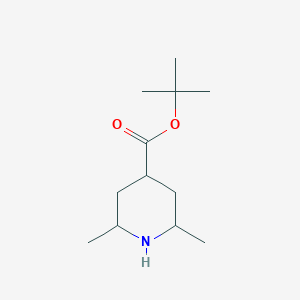
tert-Butyl 2,6-dimethylpiperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 2,6-dimethylpiperidine-4-carboxylate: is a compound that belongs to the class of piperidines. Piperidines are six-membered heterocycles with one nitrogen atom and five carbon atoms. They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry.
Preparation Methods
The synthesis of piperidine derivatives, including tert-butyl 2,6-dimethylpiperidine-4-carboxylate, has been a subject of many scientific studies. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry. One common method involves the reaction of N-Boc-piperidine with various reagents under controlled conditions .
Chemical Reactions Analysis
Piperidine derivatives, including tert-butyl 2,6-dimethylpiperidine-4-carboxylate, undergo a variety of chemical reactions. These include intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 2,6-dimethylpiperidine-4-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, piperidine derivatives are important for designing drugs and are present in more than twenty classes of pharmaceuticals. In the industry, they are used in the synthesis of various chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Tert-butyl 2,6-dimethylpiperidine-4-carboxylate can be compared with other similar compounds, such as tert-butyl 4-hydroxy-2,6-dimethylpiperidine-1-carboxylate . These compounds share similar structural features but may differ in their chemical reactivity and applications. The uniqueness of this compound lies in its specific substituents and the resulting chemical properties.
Properties
Molecular Formula |
C12H23NO2 |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
tert-butyl 2,6-dimethylpiperidine-4-carboxylate |
InChI |
InChI=1S/C12H23NO2/c1-8-6-10(7-9(2)13-8)11(14)15-12(3,4)5/h8-10,13H,6-7H2,1-5H3 |
InChI Key |
DCGYIUNGLLYYDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(N1)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


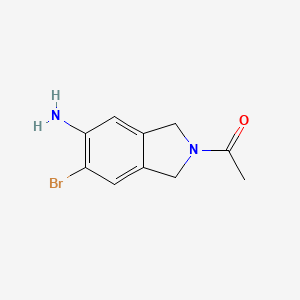
![3-[1-(3,5-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B15259214.png)
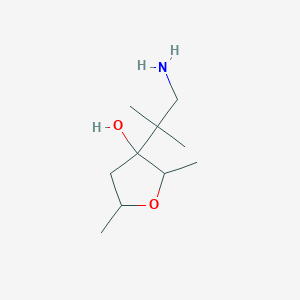
![1-ethyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-one](/img/structure/B15259218.png)
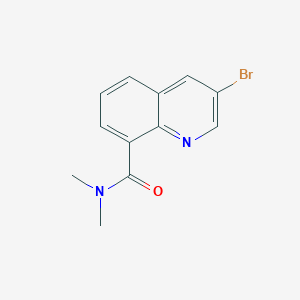
![N-Cyclopropyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15259231.png)

![1-[(Tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid](/img/structure/B15259240.png)
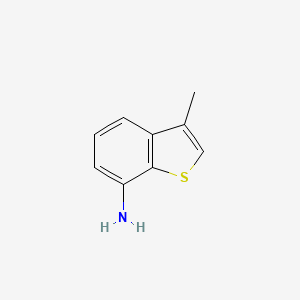

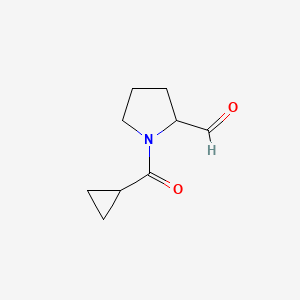
![Octahydrocyclopenta[b]morpholine-4-carboximidamide](/img/structure/B15259263.png)
